molecular formula C13H6Br4N2O4 B13691580 4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13691580
M. Wt: 573.8 g/mol
InChI Key: BVMIOUFDYNWJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of bromine atoms at positions 4, 5, 6, and 7, along with a piperidyl group at position 2, makes this compound highly functionalized and of significant interest in various fields of research .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-diones .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, or enzymes, leading to various biological effects. For example, it may inhibit enzyme activity or disrupt cellular processes by forming stable complexes with biomolecules . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is unique due to the presence of four bromine atoms and a piperidyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H6Br4N2O4

Molecular Weight

573.8 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H6Br4N2O4/c14-7-5-6(8(15)10(17)9(7)16)13(23)19(12(5)22)3-1-2-4(20)18-11(3)21/h3H,1-2H2,(H,18,20,21)

InChI Key

BVMIOUFDYNWJLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.